2,4,6-Triphenylaniline is a natural product found in Alternaria longipes with data available.

2,4,6-Triphenylaniline

CAS No.: 6864-20-6

Cat. No.: VC1619461

Molecular Formula: C24H19N

Molecular Weight: 321.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6864-20-6 |

|---|---|

| Molecular Formula | C24H19N |

| Molecular Weight | 321.4 g/mol |

| IUPAC Name | 2,4,6-triphenylaniline |

| Standard InChI | InChI=1S/C24H19N/c25-24-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)17-23(24)20-14-8-3-9-15-20/h1-17H,25H2 |

| Standard InChI Key | AGWKGKUGJDMKMT-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)N)C4=CC=CC=C4 |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)N)C4=CC=CC=C4 |

Introduction

Chemical Structure and Fundamental Properties

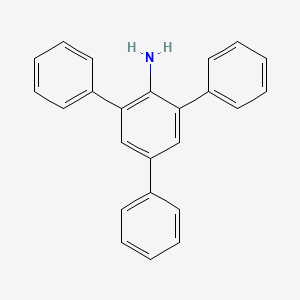

2,4,6-Triphenylaniline is characterized by its three phenyl rings attached to positions 2, 4, and 6 of an aniline structure. With the chemical formula C₂₄H₁₉N and molecular weight of 321.41 g/mol, this triphenyl derivative of aniline exhibits distinctive properties due to its unique structural arrangement . The compound is notable for its significant steric hindrance caused by the bulky phenyl groups, which substantially influences its chemical reactivity and physical characteristics.

TPA's structure consists of a central aniline core with an amino group (-NH₂) attached to a benzene ring, which itself is substituted with three phenyl rings at specific positions. This arrangement creates a molecule with interesting electron distribution and reactivity patterns. The IUPAC name for this compound is 2,4,6-triphenylaniline, though it is also sometimes referred to by alternative nomenclature such as 3,5-diphenyl-[1,1'-biphenyl]-2-amine in some chemical databases .

Physical Properties

The physical properties of 2,4,6-triphenylaniline are crucial for understanding its behavior in various applications and synthesis procedures. These properties are summarized in Table 1 below:

The compound typically appears as a crystalline powder with a pale cream color. The variation in reported melting points (122-125°C versus 134.0-140.0°C) might be attributed to differences in sample purity or measurement methods used by different laboratories .

Chemical Properties

2,4,6-Triphenylaniline exhibits notable electrochemical behavior, particularly in oxidation reactions. The compound undergoes reversible oxidation in acetonitrile, which can lead to the formation of azo derivatives such as 2,4,6-triphenylbenzene when reacted with pyridine. This electrochemical activity makes it valuable for various applications in organic synthesis and materials science.

Synthesis Methods

Several approaches exist for synthesizing 2,4,6-triphenylaniline, with varying degrees of complexity, yield, and purity. While the search results don't provide comprehensive details on all possible synthesis routes, they do offer insights into some methodologies and reactions involving this compound.

One documented synthesis approach involves the use of 2,4,6-triphenylaniline as a precursor for the creation of imino-phosphine ligands through Schiff base condensation reactions. In this synthetic pathway, 2,4,6-triphenylaniline reacts with 2-(diphenylphosphino)benzaldehyde (2-DPPB) in the presence of 2,4,6-trimethylbenzoic acid (2,4,6-TMBA) and calcium chloride, using tetrahydrofuran (THF) as the solvent .

The reaction conditions for this synthesis include:

-

Refluxing at temperatures between 69-75°C

-

Reaction duration of approximately 2.5 hours

-

Subsequent cooling, filtration, and recrystallization steps

This synthetic route yielded 58.0% for a small-scale batch and an improved 70.1% yield for a large-scale batch, indicating that scale-up optimization is possible for this reaction .

The successful formation of the imino product from 2,4,6-triphenylaniline was confirmed through various spectroscopic techniques:

-

¹H NMR spectroscopy showing the imine hydrogen signal at approximately 8.96 ppm

-

FT-IR spectroscopy revealing an absorption band at 1633.78 cm⁻¹, characteristic of the carbon-nitrogen double bond formation

These spectroscopic confirmations provide valuable analytical benchmarks for verifying successful synthesis involving 2,4,6-triphenylaniline and its derivatives.

Biological Source and Extraction

Interestingly, 2,4,6-triphenylaniline has been identified as a marine-derived natural product found in the endophytic fungi Alternaria longipes . This natural occurrence adds another dimension to the compound's significance, suggesting potential biosynthetic pathways and ecological roles that may inform future research directions.

The endophytic origin of TPA is particularly noteworthy in the context of its biological activities, as compounds derived from such sources often display interesting bioactive properties. The isolation of TPA from Alternaria longipes has enabled investigations into its potential pharmaceutical applications, particularly in the treatment of type 2 diabetes mellitus .

Applications in Pharmaceutical Sciences

Nanoemulsion Formulations for Diabetes Treatment

One of the most promising applications of 2,4,6-triphenylaniline lies in the pharmaceutical domain, specifically in the treatment of type 2 diabetes mellitus (T2DM). Research has demonstrated that TPA, isolated from the endophytic fungi Alternaria longipes, exhibits satisfactory in vitro antidiabetic activity .

A significant advancement in this therapeutic application involves the development of TPA nanoemulsion formulations. Response surface methodology (RSM) has been employed to optimize variables such as hydrodynamic diameter, surface charge, and polydispersity index for these formulations .

The optimized formulation characteristics are summarized in Table 2:

The TPA-loaded nanoemulsion demonstrated non-toxic effects in MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) analysis, suggesting good biocompatibility. Moreover, in vitro release studies revealed a slow and sustained release profile of TPA over 48 hours under Fickian diffusion conditions .

The enzyme inhibition studies are particularly noteworthy, with the TPA-loaded nanoemulsion demonstrating substantial inhibition of α-glucosidase (78.5%) and moderate inhibition of α-amylase (43.42%). These enzymes are key targets in diabetes management, as their inhibition helps regulate postprandial glucose levels by slowing carbohydrate digestion and absorption .

This research suggests that TPA-loaded nanoemulsions could represent a novel drug delivery system for T2DM treatment, offering advantages such as improved bioavailability, controlled release, and potentially enhanced therapeutic efficacy.

Applications in Chemical Synthesis and Catalysis

As a Building Block in Organic Synthesis

2,4,6-Triphenylaniline serves as a valuable building block in organic synthesis due to its triphenylamine core structure. This core allows for further functionalization, enabling the creation of diverse new molecules with desired properties. The compound's reactivity makes it suitable for various transformations, opening pathways to complex molecular architectures.

Development of Ligands for Transition Metal Catalysts

One significant application of 2,4,6-triphenylaniline in chemical synthesis involves its use in preparing ligands for transition metal catalysts. The synthesis of 2,4,6-triphenylaniline imino-phosphine ligands has been documented, with these ligands potentially serving as coordination sites for first-row transition metals in catalytic applications .

The formation of these ligands occurs through Schiff base condensation reactions, where the amine group of TPA reacts with an aldehyde group, specifically from 2-(diphenylphosphino)benzaldehyde in the reported case. The resulting imino-phosphine ligand contains both nitrogen and phosphorus donor atoms, making it capable of forming bidentate complexes with various transition metals .

Such ligands and their metal complexes are of significant interest in homogeneous catalysis, potentially facilitating transformations such as alkene polymerization among other reactions. The structural features of 2,4,6-triphenylaniline, particularly the steric bulk provided by its phenyl groups, can impart unique properties to these catalysts, potentially influencing their selectivity and activity .

Material Science Applications

The unique properties of 2,4,6-triphenylaniline, including its aromatic structure and electron-donating character, make it a promising candidate for various material science applications. Research suggests several potential areas where TPA could contribute significantly:

Organic Electronics

TPA can be used to synthesize conjugated polymers with potential applications in organic electronics. The triphenylamine core serves as an excellent platform for developing materials with tailored electronic properties, potentially leading to improved performance in devices such as organic field-effect transistors (OFETs).

Optoelectronic Devices

The compound shows promise in developing materials for organic light-emitting diodes (OLEDs). Its electron-donating characteristics and ability to be incorporated into larger molecular systems make it valuable for creating compounds with favorable optoelectronic properties.

Nonlinear Optical Materials

Research indicates potential applications of TPA derivatives in nonlinear optical (NLO) materials. These materials have applications in frequency conversion and optical switching, technologies that are increasingly important in advanced photonics and communications systems.

Photovoltaic Applications

2,4,6-Triphenylaniline and its derivatives can serve as hole-transport materials crucial for efficient organic solar cells. The electron-rich nature of the triphenylamine core facilitates hole transport, a critical process in the operation of photovoltaic devices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume